

An In-Depth Technical Guide to 2-Chloro-4-phenylphenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-phenylphenol

Cat. No.: B167023

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-phenylphenol, a halogenated derivative of 4-phenylphenol, is a compound of significant interest due to its pronounced antimicrobial properties. This technical guide provides a comprehensive overview of its chemical characteristics, synthesis, spectroscopic profile, and biological activity, with a focus on its potential applications in research and drug development.

Chemical and Physical Properties

2-Chloro-4-phenylphenol, with the IUPAC name 2-chloro-[1,1'-biphenyl]-4-ol, is a pale yellow solid at room temperature.^[1] It is also known by several synonyms, including 4-Phenyl-2-chlorophenol and Dowicide 4.^[2] The compound is primarily soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and acetone, and exhibits limited solubility in water.^[1]

Property	Value	Source
IUPAC Name	2-chloro-[1,1'-biphenyl]-4-ol	[2]
CAS Number	92-04-6	[2]
Molecular Formula	C ₁₂ H ₉ ClO	[2]
Molecular Weight	204.65 g/mol	[2]
Appearance	Pale yellow solid	[1]
Boiling Point	322 °C	[1]
Flash Point	174 °C	[3]
Melting Point	74.2 °C	[3]

Synthesis of 2-Chloro-4-phenylphenol

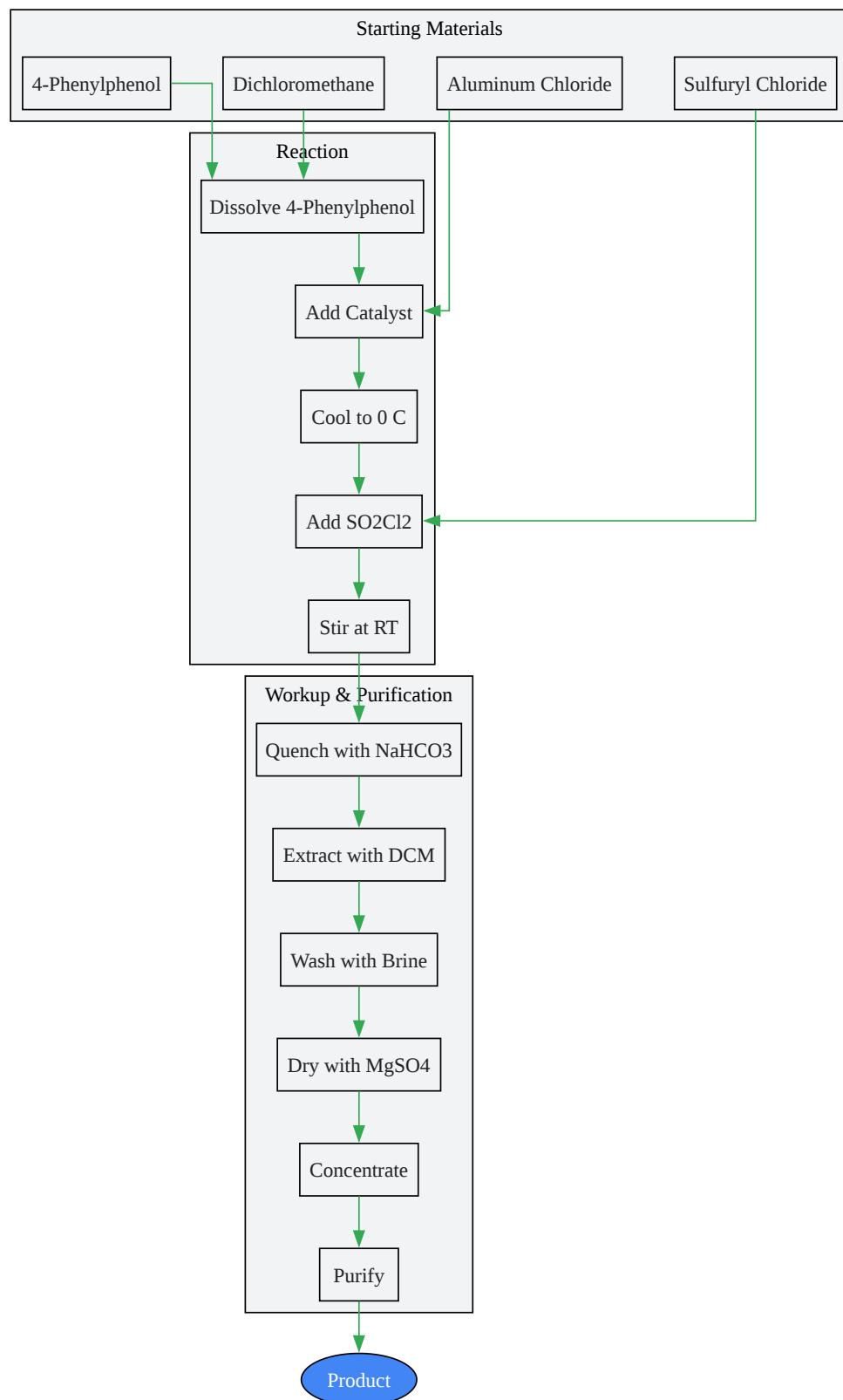
The synthesis of **2-Chloro-4-phenylphenol** can be achieved through the electrophilic chlorination of 4-phenylphenol. A common and effective chlorinating agent for this transformation is sulfonyl chloride (SO₂Cl₂). The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), to enhance the electrophilicity of the chlorine source.

Experimental Protocol: Synthesis via Chlorination

This protocol is adapted from a general procedure for the ortho-chlorination of phenols.[\[4\]](#)

Materials:

- 4-phenylphenol
- Sulfonyl chloride (SO₂Cl₂)
- Anhydrous aluminum chloride (AlCl₃)
- Anhydrous dichloromethane (CH₂Cl₂)
- Sodium bicarbonate (NaHCO₃) solution (saturated)


- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-phenylphenol in anhydrous dichloromethane.
- Add a catalytic amount of anhydrous aluminum chloride to the solution and stir until it is well-dispersed.
- Cool the mixture to 0 °C using an ice bath.
- Slowly add a solution of sulfonyl chloride (1.0-1.1 molar equivalents) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over a period of 30-60 minutes, while maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
- Quench the reaction by carefully adding saturated sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

- Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure **2-Chloro-4-phenylphenol**.

Synthesis Workflow

[Click to download full resolution via product page](#)*Synthesis workflow for **2-Chloro-4-phenylphenol**.*

Spectroscopic Analysis

The structural elucidation of **2-Chloro-4-phenylphenol** is confirmed through various spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy

While detailed peak assignments require experimental data, the expected NMR spectra can be predicted based on the molecular structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the substituted phenol ring will be influenced by the electron-donating hydroxyl group and the electron-withdrawing chloro group, leading to characteristic chemical shifts and coupling patterns. The protons on the unsubstituted phenyl ring will appear as a multiplet in the aromatic region.

¹³C NMR: The carbon NMR spectrum will display twelve distinct signals corresponding to the twelve carbon atoms in the molecule. The chemical shifts of the carbons in the substituted phenol ring will be significantly affected by the attached hydroxyl and chloro groups.

Data Type	Link to Spectrum
¹ H NMR	--INVALID-LINK--[5]
¹³ C NMR	--INVALID-LINK--[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

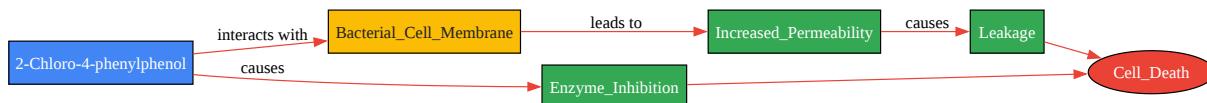
The FTIR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Assignment
~3500-3200	O-H stretch (phenolic)
~3100-3000	C-H stretch (aromatic)
~1600-1450	C=C stretch (aromatic ring)
~1260-1000	C-O stretch (phenol)
~850-550	C-Cl stretch

A representative FTIR spectrum can be found at --INVALID-LINK--.[\[3\]](#)

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **2-Chloro-4-phenylphenol** is expected to show a molecular ion peak (M^+) at m/z 204. The presence of a chlorine atom will result in a characteristic $M+2$ peak at m/z 206 with an intensity of approximately one-third of the molecular ion peak. Fragmentation patterns would likely involve the loss of HCl, CO, and other small fragments from the molecular ion. The NIST WebBook provides access to the mass spectrum of this compound.[\[7\]](#)


Biological Activity and Mechanism of Action

2-Chloro-4-phenylphenol is recognized for its broad-spectrum antimicrobial activity, demonstrating efficacy against both Gram-positive and Gram-negative bacteria, including *Staphylococcus aureus*, *Escherichia coli*, *Klebsiella pneumoniae*, and *Pseudomonas aeruginosa*.[\[1\]](#)

The primary mechanism of action for phenolic compounds, including **2-Chloro-4-phenylphenol**, involves the disruption of the bacterial cell membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Furthermore, it is suggested that these compounds can inhibit essential bacterial enzymes, further contributing to their antimicrobial effect.[\[1\]](#)

Putative Antimicrobial Signaling Pathway

The following diagram illustrates the proposed general mechanism of action for phenolic compounds against bacterial cells.

[Click to download full resolution via product page](#)

Proposed mechanism of antimicrobial action.

While specific quantitative data on the Minimum Inhibitory Concentration (MIC) for **2-Chloro-4-phenylphenol** is not readily available in the reviewed literature, the general antimicrobial efficacy is well-established.

Antimicrobial Susceptibility Testing Protocol (Broth Microdilution)

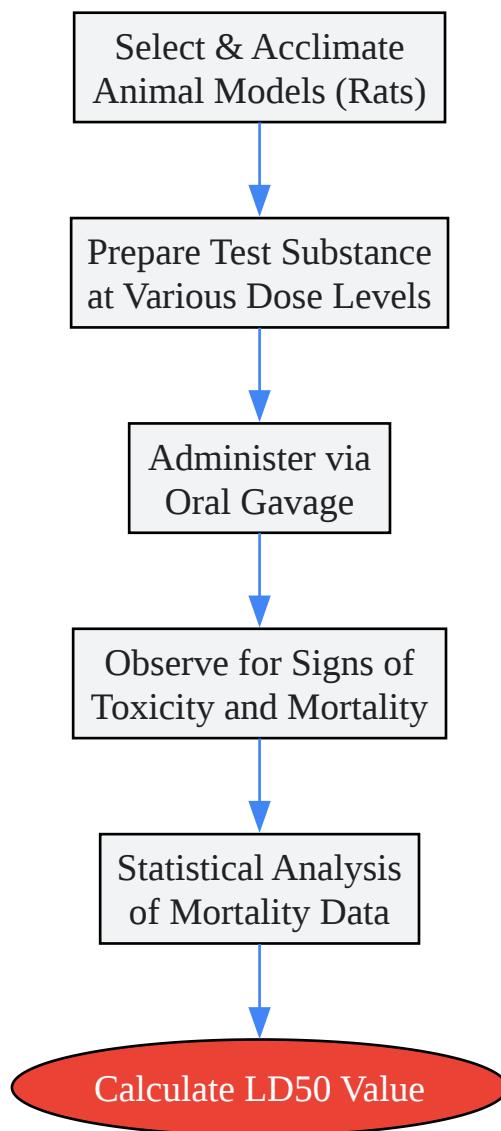
Objective: To determine the Minimum Inhibitory Concentration (MIC) of **2-Chloro-4-phenylphenol** against a specific bacterial strain.

Materials:

- **2-Chloro-4-phenylphenol**
- Bacterial culture (e.g., *S. aureus* or *E. coli*)
- Mueller-Hinton Broth (MHB)
- 96-well microtiter plates
- Spectrophotometer
- Incubator

Procedure:

- Prepare a stock solution of **2-Chloro-4-phenylphenol** in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of concentrations.
- Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the appropriate final concentration in MHB.
- Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
- Incubate the plate at 37 °C for 18-24 hours.
- The MIC is determined as the lowest concentration of **2-Chloro-4-phenylphenol** that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a spectrophotometer.


Safety and Toxicology

2-Chloro-4-phenylphenol is classified as a mild skin irritant and a severe eye irritant.^[2] It is also considered toxic to aquatic life with long-lasting effects.^[2] While a specific oral LD₅₀ for **2-Chloro-4-phenylphenol** in rats was not found in the reviewed literature, data for the related compound, 2-phenylphenol, suggests low acute oral toxicity, with LD₅₀ values in rats ranging from 600 to 3500 mg/kg of body weight.^[8]

Acute Oral Toxicity (LD₅₀) Testing Protocol

A standardized protocol, such as the OECD Test Guideline 401 (though now replaced, it provides a fundamental framework), is typically followed for determining the LD₅₀.

Workflow for Acute Oral Toxicity Study:

[Click to download full resolution via product page](#)

General workflow for an acute oral toxicity (LD50) study.

Conclusion

2-Chloro-4-phenylphenol is a versatile compound with significant antimicrobial properties. This guide has provided a detailed overview of its chemical and physical characteristics, a plausible synthetic route with an experimental protocol, and a summary of its spectroscopic and biological profiles. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the potential of this and related compounds in various scientific and therapeutic applications.

Further research is warranted to fully elucidate its specific mechanism of action and to obtain more extensive quantitative data on its biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-4-phenylphenol | 92-04-6 | AAA09204 | Biosynth [biosynth.com]
- 2. 2-Chloro-4-Phenylphenol | C12H9ClO | CID 7074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-CHLORO-4-PHENYLPHENOL(92-04-6) 1H NMR [m.chemicalbook.com]
- 6. 2-CHLORO-4-PHENYLPHENOL(92-04-6) 13C NMR [m.chemicalbook.com]
- 7. 2-Chloro-4-phenylphenol [webbook.nist.gov]
- 8. cdn.who.int [cdn.who.int]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Chloro-4-phenylphenol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b167023#iupac-name-for-2-chloro-4-phenylphenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com